molecular formula C7H8N4O B093372 3,7-dimethyl-3H-purin-6(7H)-one CAS No. 19143-59-0

3,7-dimethyl-3H-purin-6(7H)-one

Cat. No.: B093372
CAS No.: 19143-59-0
M. Wt: 164.16 g/mol
InChI Key: XKOHAPDAGMARLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dimethyl-3H-purin-6(7H)-one is a purine derivative with the molecular formula C7H8N4O It is a methylated form of hypoxanthine, a naturally occurring purine base found in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7-dimethyl-3H-purin-6(7H)-one can be synthesized through the direct conversion of theobromine. The process involves the use of specific reagents and conditions to achieve the desired transformation. For instance, theobromine can be converted into 2-chloro-3,7-dimethylhypoxanthine using chlorinating agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3,7-dimethyl-3H-purin-6(7H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 3,7-dimethyl-3H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. As a purine derivative, it participates in the metabolism of nucleic acids and can influence various biochemical processes. The compound’s effects are mediated through its binding to enzymes and receptors involved in purine metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

19143-59-0

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3,7-dimethylpurin-6-one

InChI

InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)9-4-11(6)2/h3-4H,1-2H3

InChI Key

XKOHAPDAGMARLK-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N=CN2C

Canonical SMILES

CN1C=NC2=C1C(=O)N=CN2C

Origin of Product

United States

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